

Genetic Context and Mobilization of the blaFIM-1 Gene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fim 1*

Cat. No.: B131896

[Get Quote](#)

Introduction

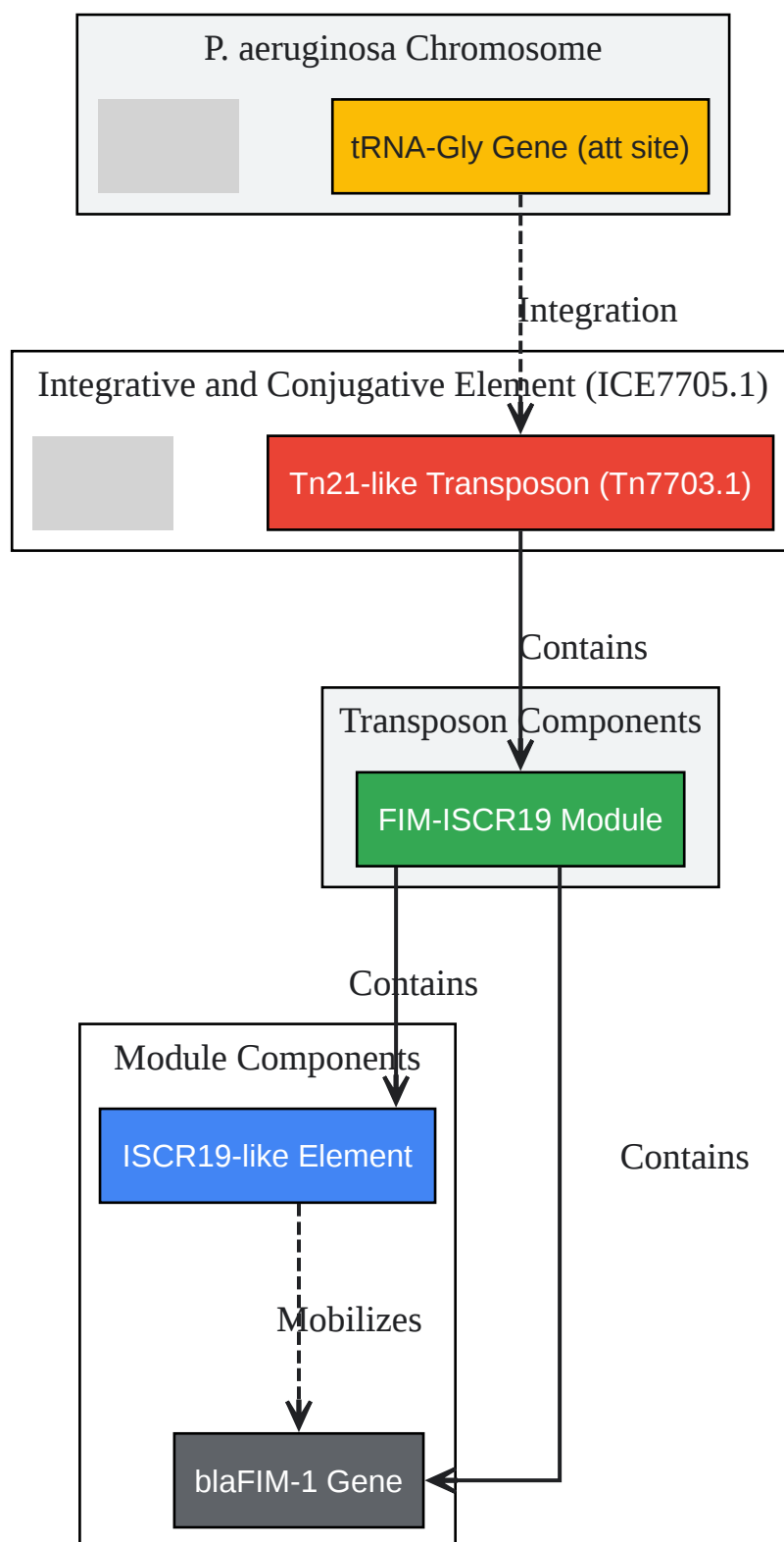
The emergence and spread of carbapenem resistance represent a critical threat to global public health. Metallo- β -lactamases (MBLs) are a key mechanism of resistance, conferring broad-spectrum β -lactam hydrolysis, including carbapenems. The blaFIM-1 gene encodes one such MBL, first identified in a multidrug-resistant *Pseudomonas aeruginosa* clinical isolate of the epidemic sequence type (ST) 235 in Florence, Italy, in 2007.[1][2] Subsequent investigation has revealed a second case in the same hospital in 2020, involving a closely related strain, suggesting local persistence and evolution.[3][4] Understanding the genetic architecture surrounding blaFIM-1 and its mechanisms of mobilization is paramount for researchers, scientists, and drug development professionals seeking to track its dissemination and develop strategies to combat its spread. This guide provides an in-depth summary of the genetic context of blaFIM-1, the mobile elements involved in its transfer, and the experimental protocols used for its characterization.

Genetic Architecture of the blaFIM-1 Locus

The blaFIM-1 gene is not an isolated resistance determinant but is embedded within a complex, multi-layered system of mobile genetic elements located on the bacterial chromosome.[1] This hierarchical structure facilitates its stability, expression, and potential for horizontal gene transfer.

The primary genetic vehicle is a large Integrative and Conjugative Element (ICE), which is integrated into a specific site in the *P. aeruginosa* chromosome.[2][3][5] Within this ICE lies a

Tn21-like transposon, which in turn carries a smaller module containing the blaFIM-1 gene, captured by an ISCR19-like element.^{[3][6]} This nested arrangement highlights multiple historical mobilization events that have culminated in the current genetic context.



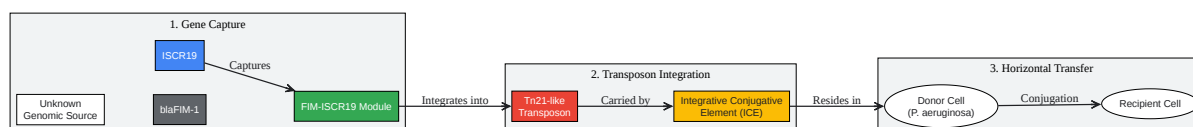
[Click to download full resolution via product page](#)

Diagram 1: Hierarchical organization of the *bla*_{FIM-1} genetic locus.

The Role of Mobile Genetic Elements in Mobilization

The dissemination of *bla*_{FIM-1} is facilitated by a cascade of mobile genetic elements, each playing a distinct role in the capture and transfer of the gene.

- **ISCR19 and Gene Capture:** The immediate upstream region of *bla*_{FIM-1} contains an ISCR19-like element.[1][3] ISCR (Insertion Sequence Common Region) elements are pivotal in capturing and mobilizing adjacent DNA sequences. They transpose via a mechanism called rolling-circle replication, initiated at an origin of replication (*ori*_{IS}).[1] It is highly probable that an ISCR19 element was responsible for the initial "capture" of the *bla*_{FIM-1} gene from an unknown source, forming a translocatable unit known as the FIM-ISCR19 module.[3][6]
- **Tn21-like Transposon:** This FIM-ISCR19 module is integrated within a larger, 34,095-bp Tn21-like transposon, designated Tn7703.1 in the index strain.[3][6] Transposons are capable of moving between different DNA molecules (e.g., from chromosome to plasmid), providing another layer of mobility.
- **Integrative and Conjugative Element (ICE):** The entire Tn7703.1 transposon is a passenger within a 105,600-bp ICE, named ICE7705.1.[3][6] ICEs are hybrid elements that combine the characteristics of bacteriophages (integration and excision from the chromosome) and conjugative plasmids (horizontal transfer to a recipient cell). The ICE integrates specifically at the 3'-end of the *tRNA*^{Gly} gene.[2][3] This element is the ultimate vehicle for the inter-cellular transfer of *bla*_{FIM-1} and a suite of other resistance genes.[3][6]



[Click to download full resolution via product page](#)Diagram 2: Proposed pathway for the capture and mobilization of *bla*_{FIM-1}.

Quantitative Data Summary

The genetic elements harboring *bla*_{FIM-1} have been characterized through detailed genomic analysis. The table below summarizes key quantitative data from the index strain (FI-14/157) and a subsequently isolated strain (FI-17645).

| Feature | Strain FI-14/157 (2007) | Strain FI-17645 (2020) | Citation(s) |
|-------------------------|-------------------------------------|-------------------------------------|-------------|
| Host Organism | <i>Pseudomonas aeruginosa</i> ST235 | <i>Pseudomonas aeruginosa</i> ST235 | [1][3] |
| Gene Location | Chromosome | Chromosome | [1] |
| Integration Site | 3'-end of tRNA-Gly (CCC) gene | 3'-end of tRNA-Gly (CCC) gene | [2][3][4] |
| ICE Name | ICE7705.1 | ICE7705.2 | [3] |
| ICE Size | 105,600 bp | Closely related to ICE7705.1 | [6] |
| Transposon Name | Tn7703.1 (Tn21-like) | Tn7703.2 (Tn21-like) | [3] |
| Transposon Size | 34,095 bp | Very similar to Tn7703.1 | [6] |
| Capture Module | FIM-ISCR19 module | FIM-ISCR19 module | [3][4] |
| Module Size | 10,694 bp | 10,694 bp | [4] |
| Primary Capture Element | ISCR19-like element | ISCR19-like element | [1][3] |

Experimental Protocols

The characterization of *bla*_{FIM-1} and its genetic context has involved a combination of classic molecular biology techniques and modern genomic approaches.

Protocol: Initial Identification and Cloning of blaFIM-1

This protocol outlines the methodology used in the original discovery of the gene.^[1]

- Genomic Library Construction:
 - Extract high-quality genomic DNA from *P. aeruginosa* strain FI-14/157.
 - Perform a partial digest of the genomic DNA using the restriction enzyme *Sau3AI* to generate random fragments of various sizes.
 - Ligate the DNA fragments into the *Bam*HI site of a plasmid vector, such as pBC-SK, which carries a chloramphenicol resistance marker.
 - Transform the ligation mixture into a competent *E. coli* host strain (e.g., DH5 α).
- Screening for MBL Activity:
 - Plate the transformed *E. coli* cells on agar medium containing chloramphenicol (to select for cells that received the plasmid) and a carbapenem antibiotic like imipenem (e.g., 5 μ g/ml).
 - Only clones that have received a plasmid containing a functional MBL gene (*blaFIM-1*) will be able to grow in the presence of imipenem.
 - Isolate colonies from the selective plates.
- Sequence Analysis:
 - Extract the recombinant plasmid (e.g., pSPo1) from a positive clone.
 - Sequence the inserted DNA fragment using a primer walking strategy, where new primers are designed based on the sequence obtained from the previous step.
 - Assemble the sequences and use bioinformatics tools (e.g., BLAST) to identify open reading frames (ORFs) and annotate genes, confirming the presence of a novel MBL gene.

Protocol: Whole-Genome Sequencing and Bioinformatic Analysis

To elucidate the full genetic context, including the large ICE, whole-genome sequencing (WGS) is required.

- **DNA Extraction and Sequencing:** Extract high-molecular-weight genomic DNA from the bacterial isolate. Prepare a sequencing library and sequence using both short-read (e.g., Illumina) and long-read (e.g., Oxford Nanopore or PacBio) technologies to facilitate the assembly of complex, repetitive regions like mobile elements.
- **Hybrid Assembly:** Combine the short- and long-read data using a hybrid assembler to generate a complete, circular chromosome sequence.
- **Annotation and Analysis:** Annotate the genome to identify genes, insertion sequences, transposons, and other features. Use specialized bioinformatics tools to identify and characterize ICEs and their integration sites (att sites). Comparative genomics can then be used to compare the element's structure with those in other sequenced bacterial genomes.

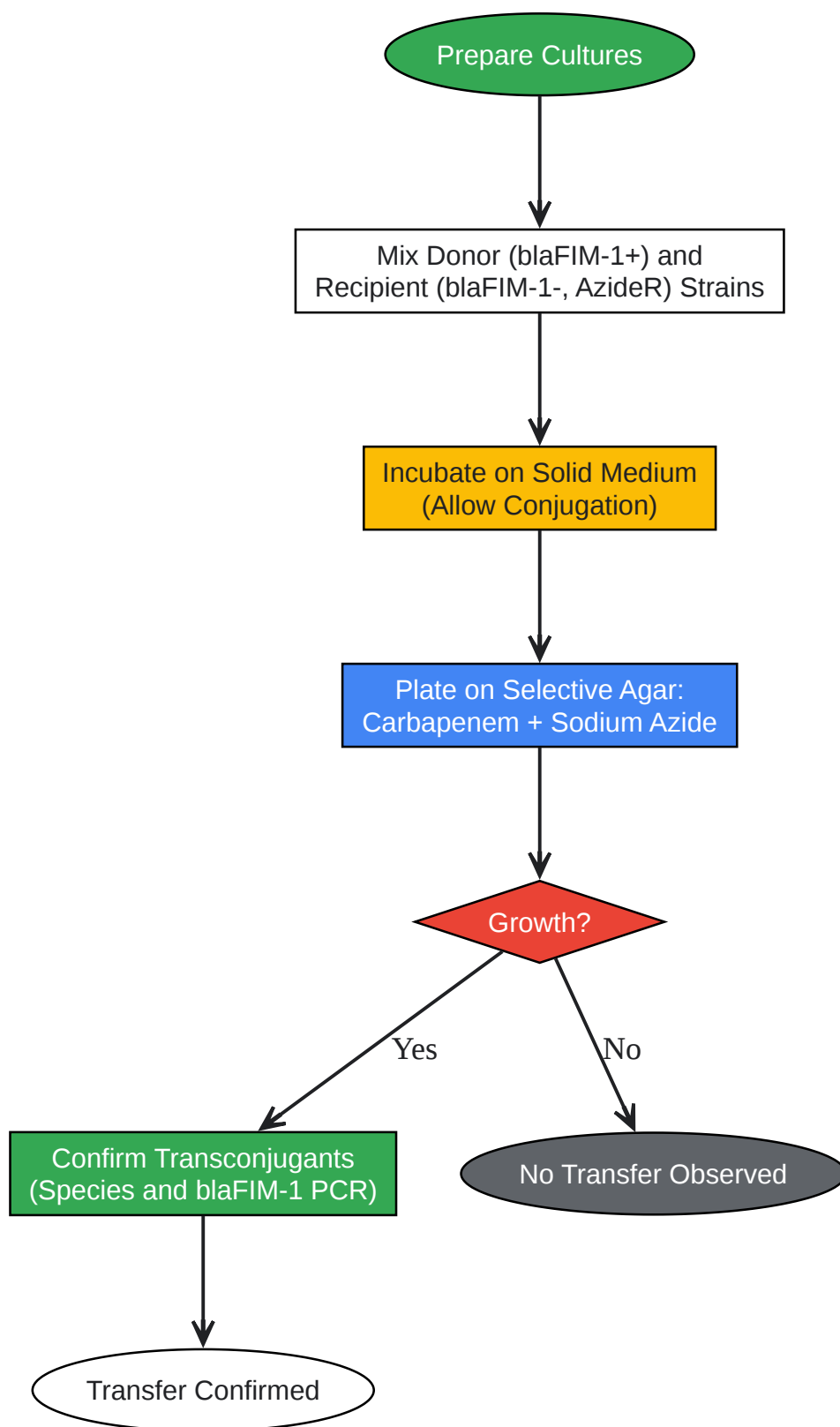
Protocol: Assessing Gene Mobilization via Conjugation

This protocol describes a standard method to experimentally test the transfer of the ICE carrying blaFIM-1. Notably, initial attempts to transfer blaFIM-1 from the original *P. aeruginosa* isolate were unsuccessful, indicating that transfer may be rare or require specific inducing conditions.^[1]

- **Strain Preparation:** Select a donor strain (*P. aeruginosa* carrying blaFIM-1) and a suitable recipient strain (e.g., a sodium azide-resistant *P. aeruginosa* or *E. coli* strain that lacks the gene). Grow both strains to mid-log phase in liquid broth.
- **Mating:** Mix the donor and recipient cultures in a 1:1 or 1:10 ratio. Pellet the mixture by centrifugation, resuspend in a small volume, and spot onto a solid agar plate. Incubate for 4-24 hours to allow conjugation to occur.
- **Selection of Transconjugants:** Resuspend the mating spot in saline. Plate serial dilutions onto selective agar. The medium must contain an antibiotic to kill the donor cells (counter-

selection, e.g., sodium azide) and an antibiotic to select for recipients that have received the resistance gene (selection, e.g., a carbapenem).

- Confirmation: Subculture colonies that grow on the selective plates. Confirm their identity as true transconjugants by verifying they are the recipient strain (e.g., via species-specific PCR) and that they now contain the blaFIM-1 gene (via PCR).



[Click to download full resolution via product page](#)

Diagram 3: Experimental workflow for a bacterial conjugation assay.

Conclusion

The blaFIM-1 gene exemplifies the complex and layered nature of antibiotic resistance dissemination. Its capture and mobilization are orchestrated by a hierarchy of genetic elements, from the small ISCR19 element responsible for its initial capture to the massive Integrative and Conjugative Element that facilitates its transfer between bacteria. While its chromosomal location within an ICE provides a stable platform for persistence, it also endows it with the potential for horizontal gene transfer. The fact that early conjugation experiments were unsuccessful suggests that its transfer may be tightly regulated or infrequent.^[1] Continued genomic surveillance and functional studies are essential to monitor the spread of this clinically important resistance gene and to understand the triggers that may promote its mobilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. FIM-1, a New Acquired Metallo- β -Lactamase from a Pseudomonas aeruginosa Clinical Isolate from Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Novel resistance ICEs carrying the blaFIM-1 metallo- β -lactamase gene from an ST235 Pseudomonas aeruginosa sublineage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel resistance ICEs carrying the blaFIM-1 metallo- β -lactamase gene from an ST235 Pseudomonas aeruginosa sublineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Genetic Context and Mobilization of the blaFIM-1 Gene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131896#genetic-context-and-mobilization-of-the-blaFIM-1-gene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com